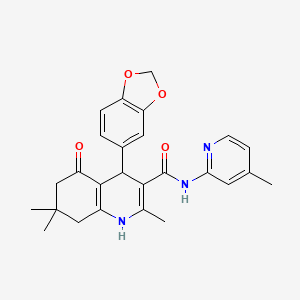![molecular formula C10H19N3O2 B11645311 (2E)-2-(hydroxyimino)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B11645311.png)
(2E)-2-(hydroxyimino)-N-[2-(piperidin-1-yl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(N-HYDROXYIMINO)-N-[2-(PIPERIDIN-1-YL)ETHYL]PROPANAMIDE is a chemical compound with a unique structure that includes a hydroxyimino group and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(N-HYDROXYIMINO)-N-[2-(PIPERIDIN-1-YL)ETHYL]PROPANAMIDE typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a piperidine derivative with an oxime compound under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is often scaled up using continuous flow reactors or batch reactors. The choice of reactor and process parameters is crucial to ensure consistent quality and efficiency. Industrial methods may also involve the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-(N-HYDROXYIMINO)-N-[2-(PIPERIDIN-1-YL)ETHYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
(2E)-2-(N-HYDROXYIMINO)-N-[2-(PIPERIDIN-1-YL)ETHYL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2E)-2-(N-HYDROXYIMINO)-N-[2-(PIPERIDIN-1-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The piperidine ring can interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Heparinoid compounds: Found in marine organisms and used for their anticoagulant properties.
Ringer’s lactate solution: A mixture used for fluid and electrolyte replacement.
Uniqueness
(2E)-2-(N-HYDROXYIMINO)-N-[2-(PIPERIDIN-1-YL)ETHYL]PROPANAMIDE is unique due to its specific combination of a hydroxyimino group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H19N3O2 |
|---|---|
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
(2E)-2-hydroxyimino-N-(2-piperidin-1-ylethyl)propanamide |
InChI |
InChI=1S/C10H19N3O2/c1-9(12-15)10(14)11-5-8-13-6-3-2-4-7-13/h15H,2-8H2,1H3,(H,11,14)/b12-9+ |
Clave InChI |
GCCMLXVSHDJCTK-FMIVXFBMSA-N |
SMILES isomérico |
C/C(=N\O)/C(=O)NCCN1CCCCC1 |
SMILES canónico |
CC(=NO)C(=O)NCCN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11645228.png)

methanone](/img/structure/B11645246.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11645251.png)
![Diethyl 1-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11645263.png)

![(5-bromofuran-2-yl){3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}methanone](/img/structure/B11645281.png)
![(2Z)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11645288.png)
![N-(2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11645296.png)
![cyclohexyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11645301.png)

![2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11645323.png)
![(5Z)-5-({3-Chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11645324.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645334.png)
